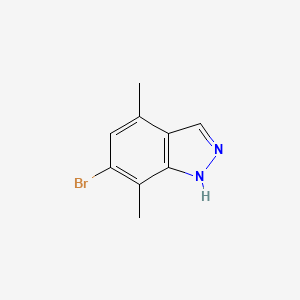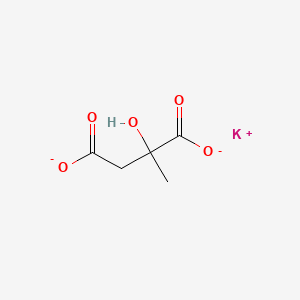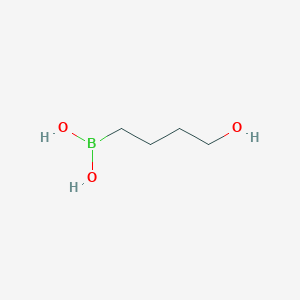
(4-Hydroxybutyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxybutyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a four-carbon chain with a hydroxyl group at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Hydroxybutyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-butyn-1-ol, followed by oxidation. The reaction typically employs a borane reagent such as borane-tetrahydrofuran (BH3-THF) complex, which adds across the triple bond of 4-butyn-1-ol to form the corresponding boronic ester. Subsequent oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) yields this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: (4-Hydroxybutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Boronic esters, borates
Reduction: Borane derivatives
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
(4-Hydroxybutyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: this compound is used in the production of advanced materials, such as polymers and hydrogels, which exhibit unique properties like self-healing and glucose sensitivity
Mecanismo De Acción
The mechanism of action of (4-Hydroxybutyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with cis-diols to form cyclic boronate esters, which can be used for the selective recognition and binding of biomolecules .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Hydroxybutyl)boronic acid is unique due to its hydroxyl-functionalized butyl chain, which imparts distinct reactivity and solubility properties compared to other boronic acids. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, while this compound’s hydroxyl group allows for additional functionalization and applications in biological systems .
Propiedades
Fórmula molecular |
C4H11BO3 |
|---|---|
Peso molecular |
117.94 g/mol |
Nombre IUPAC |
4-hydroxybutylboronic acid |
InChI |
InChI=1S/C4H11BO3/c6-4-2-1-3-5(7)8/h6-8H,1-4H2 |
Clave InChI |
XYBHEWURBREBST-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


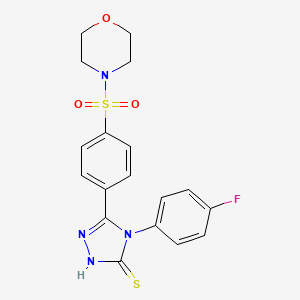
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
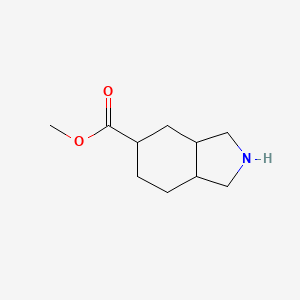
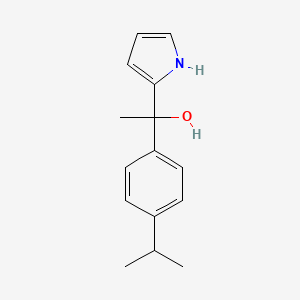

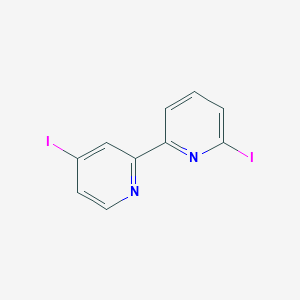
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
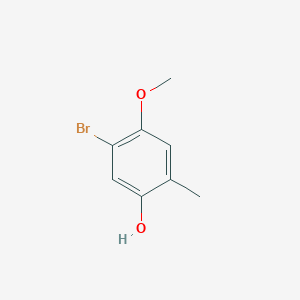
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)

